Cas no 88335-92-6 ((1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid)

(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid structure
88335-92-6 structure
Nome do Produto:(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid
N.o CAS:88335-92-6
MF:C9H14O4
MW:186.205063343048
MDL:MFCD26516383
CID:4288944

(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R,2S)-
    • (1S,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
    • 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1R,2S)-
    • (1R, 2S)-1,2Cyclohexanedicarboxylic acid-1-mehtyl ester
    • (1R, 2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
    • (1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid
    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R,2S)- (9CI)
    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1R-cis)- (ZCI)
    • 1-Methyl (1R,2S)-1,2-cyclohexanedicarboxylate (ACI)
    • (1S,2R)-2-(Methoxycarbonyl)cyclohexan-1-carboxylic acid
    • (1S,2R)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid
    • MDL: MFCD26516383
    • Inchi: 1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1
    • Chave InChI: BOVPVRGRPPYECC-NKWVEPMBSA-N
    • SMILES: C([C@@H]1CCCC[C@@H]1C(=O)O)(=O)OC

(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-395783-0.1g
rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid
88335-92-6 95.0%
0.1g
$19.0 2025-03-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS3098-250MG
(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid
88335-92-6 95%
250MG
¥ 4,045.00 2023-04-13
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0890-100mg
(1R, 2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
88335-92-6 97%
100mg
¥2492.02 2025-01-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS3098-100MG
(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid
88335-92-6 95%
100MG
¥ 2,527.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS3098-5G
(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid
88335-92-6 95%
5g
¥ 30,333.00 2023-04-13
eNovation Chemicals LLC
D966748-500mg
(1R, 2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
88335-92-6 95%
500mg
$940 2025-02-27
eNovation Chemicals LLC
D966748-1g
(1R, 2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
88335-92-6 95%
1g
$1765 2025-02-27
eNovation Chemicals LLC
D966748-5g
(1R, 2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
88335-92-6 95%
5g
$6585 2025-02-27
eNovation Chemicals LLC
D966748-5g
(1R, 2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
88335-92-6 95%
5g
$6585 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0890-50mg
(1R, 2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
88335-92-6 97%
50mg
¥1687.58 2025-01-22

(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: 1,4-Bis[[(8α,9R)-10,11-dihydro-6′-methoxycinchonan-9-yl]oxy]-9,10-anthracenedion… Solvents: Diethyl ether ;  48 h, -30 °C
Referência
Silica gel-supported bis-cinchona alkaloid: a chiral catalyst for the heterogeneous asymmetric desymmetrization of meso-cyclic anhydrides
Song, Yu-Mi; et al, Tetrahedron Letters, 2004, 45(16), 3301-3304

Método de produção 2

Condições de reacção
1.1 Reagents: Quinine Solvents: Toluene ;  96 h, -55 °C
2.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  24 h, 3 atm, rt
Referência
Integrated Synthetic, Pharmacological, and Computational Investigation of cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic Acid Enantiomers As Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 4
Christov, Christo; et al, ChemMedChem, 2011, 6(1), 131-140

Método de produção 3

Condições de reacção
1.1 Catalysts: N-(8α,9S)-Cinchonan-9-yl-4-ethynylbenzenesulfonamide Solvents: tert-Butyl methyl ether ;  rt; 24 h, rt
Referência
Synthesis and bifunctional asymmetric organocatalysis of helical poly(phenylacetylene)s bearing cinchona alkaloid pendants via a sulfonamide linkage
Iida, Hiroki; et al, Journal of Polymer Science, 2013, 51(13), 2869-2879

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Methanol ;  40 min, 4 bar, rt; 18 h, 5 bar, rt
Referência
Synthesis and characterization of novel aminophosphine ligands based on ferrocenodecaline backbones
Weissenbacher, Max; et al, Monatshefte fuer Chemie, 2002, 133(7), 991-1009

Método de produção 5

Condições de reacção
1.1 Catalysts: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-κO3,κO5)europium Solvents: Dichloromethane
1.2 -
1.3 Solvents: Dichloromethane
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Referência
Benzyl Methyl (S)-2-(p-Tolylsulfinyl)maleate, an Efficient Dienophile in Asymmetric Diels-Alder Reactions
Alonso, Ines; et al, Journal of Organic Chemistry, 1994, 59(6), 1499-508

Método de produção 6

Condições de reacção
1.1 Solvents: Methanol ,  Chloroform ,  Hexane ;  10 min, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
Referência
Desymmetrization of acid anhydride with asymmetric esterification catalyzed by chiral phosphoric acid
Yamada, Ken-ichi; et al, Tetrahedron Letters, 2016, 57(36), 4098-4100

Método de produção 7

Condições de reacção
1.1 Catalysts: Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-9,14-dinitro-2,6-bis[2… Solvents: Chloroform ;  48 h, rt
2.1 Solvents: Methanol ,  Chloroform ,  Hexane ;  10 min, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
Referência
Desymmetrization of acid anhydride with asymmetric esterification catalyzed by chiral phosphoric acid
Yamada, Ken-ichi; et al, Tetrahedron Letters, 2016, 57(36), 4098-4100

Método de produção 8

Condições de reacção
1.1 Catalysts: N-[(1R,2R)-2-(Dimethylamino)-1-(4-nitrophenyl)-3-(triphenylmethoxy)propyl]-3,5-b… Solvents: tert-Butyl methyl ether ;  rt; 60 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Novel amide-functionalized chloramphenicol base bifunctional organocatalysts for enantioselective alcoholysis of meso-cyclic anhydrides
Xu, Lingjun ; et al, Beilstein Journal of Organic Chemistry, 2018, 14, 309-317

Método de produção 9

Condições de reacção
1.1 Catalysts: [1,1′-Biphenyl]-4,4′-disulfonamide, N,N′-di-(8α,9S)-cinchonan-9-yl-, polymer wit… Solvents: Tetrahydrofuran ;  25 °C
Referência
Synthesis of cinchona alkaloid sulfonamide polymers as sustainable catalysts for the enantioselective desymmetrization of cyclic anhydrides
Takata, Shohei; et al, RSC Advances, 2016, 6(76), 72300-72305

Método de produção 10

Condições de reacção
1.1 Catalysts: Carboxyl esterase
Referência
Enzyme catalyzed hydrolysis of the diesters of cis- and trans-cyclohexanedicarboxylic acids. Bioorganic preparation of enantiomerically pure cyclohexanedicarboxylic acids, monoesters and lactones
Bjoerkling, Fredrik; et al, Applied Microbiology and Biotechnology, 1985, 21(1-2), 16-19

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine ,  Pyrrolidine Solvents: Dimethylformamide
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Dimethylformamide
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-κO3,κO5)europium Solvents: Dichloromethane
2.2 -
2.3 Solvents: Dichloromethane
3.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Referência
Benzyl Methyl (S)-2-(p-Tolylsulfinyl)maleate, an Efficient Dienophile in Asymmetric Diels-Alder Reactions
Alonso, Ines; et al, Journal of Organic Chemistry, 1994, 59(6), 1499-508

Método de produção 12

Condições de reacção
1.1 Catalysts: N-[(8α,9S)-6′-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide Solvents: Tetrahydrofuran ;  25 °C; 48 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Referência
Remote conformational responses to enantiomeric excess in carboxylate-binding dynamic foldamers
Eccles, Natasha; et al, Chemical Communications (Cambridge, 2019, 55(63), 9331-9334

Método de produção 13

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
Referência
Desymmetrization of acid anhydride with asymmetric esterification catalyzed by chiral phosphoric acid
Yamada, Ken-ichi; et al, Tetrahedron Letters, 2016, 57(36), 4098-4100

Método de produção 14

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  24 h, 3 atm, rt
Referência
Integrated Synthetic, Pharmacological, and Computational Investigation of cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic Acid Enantiomers As Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 4
Christov, Christo; et al, ChemMedChem, 2011, 6(1), 131-140

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Carboxyl esterase Solvents: Water ;  26 h, pH 7, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Referência
Application of polymer-supported enzymes and reagents in the synthesis of γ-aminobutyric acid (GABA) analogues
Baxendale, Ian R.; et al, Synlett, 2002, (10), 1641-1644

Método de produção 16

Condições de reacção
1.1 Catalysts: Carboxyl esterase
Referência
Comparison of the hydrolysis of cyclic meso-diesters with pig liver esterase (PLE) and rabbit liver esterase (RLE)
Renold, Peter; et al, Biocatalysis and Biotransformation, 1995, 12(1), 37-46

Método de produção 17

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Referência
Benzyl Methyl (S)-2-(p-Tolylsulfinyl)maleate, an Efficient Dienophile in Asymmetric Diels-Alder Reactions
Alonso, Ines; et al, Journal of Organic Chemistry, 1994, 59(6), 1499-508

Método de produção 18

Condições de reacção
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  24 h, 3 atm, rt
Referência
Integrated Synthetic, Pharmacological, and Computational Investigation of cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic Acid Enantiomers As Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 4
Christov, Christo; et al, ChemMedChem, 2011, 6(1), 131-140

Método de produção 19

Condições de reacção
1.1 Reagents: Diisopropylamine ,  Ethylmagnesium bromide Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Triethylamine ,  Pyrrolidine Solvents: Dimethylformamide
2.2 Reagents: Hydrochloric acid Solvents: Water
2.3 Reagents: Sodium bicarbonate Solvents: Dimethylformamide
2.4 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-κO3,κO5)europium Solvents: Dichloromethane
3.2 -
3.3 Solvents: Dichloromethane
4.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate
Referência
Benzyl Methyl (S)-2-(p-Tolylsulfinyl)maleate, an Efficient Dienophile in Asymmetric Diels-Alder Reactions
Alonso, Ines; et al, Journal of Organic Chemistry, 1994, 59(6), 1499-508

(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid Raw materials

(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:88335-92-6)(1S,2R)-2-methoxycarbonylcyclohexanecarboxylic acid
A1043503
Pureza:99%
Quantidade:1g
Preço ($):735.0